- Synthesis and fungicidal activity of camphoric acid-based benzenesulfonamide compoundsLinchan Huaxue Yu Gongye, 2015, 35(1), 30-38,
Cas no 90002-56-5 (N-(2-Aminoethyl) 4-Bromobenzenesulfonamide)

90002-56-5 structure
Productnaam:N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
CAS-nummer:90002-56-5
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD06659916
CID:810451
PubChem ID:7213236
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-(2-Aminoethyl)-4-bromobenzenesulfonamide
- Benzenesulfonamide,N-(2-aminoethyl)-4-bromo-
- N-(2-Aminoethyl) 4-bromobenzenesulfonamide
- Benzenesulfonamide, N-(2-aminoethyl)-p-bromo- (7CI)
- N-(2-Aminoethyl)-4-bromobenzenesulfonamide (ACI)
- BS-29671
- 1839783-00-4
- EN300-7379716
- Z317256510
- MFCD06659916
- SCHEMBL15145875
- N-(2-Aminoethyl)-4-bromobenzenesulphonamide
- N-(2-AMINOETHYL)-4-BROMOBENZENE-1-SULFONAMIDE
- CS-0211033
- AKOS000166925
- G54620
- 90002-56-5
- AB26626
- DTXSID60428428
- N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
-
- MDL: MFCD06659916
- Inchi: 1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
- InChI-sleutel: VSTXANIIZJECGG-UHFFFAOYSA-N
- LACHT: O=S(C1C=CC(Br)=CC=1)(NCCN)=O
Berekende eigenschappen
- Exacte massa: 277.97200
- Monoisotopische massa: 278.980286
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 255
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82.2
- XLogP3: 0.6
Experimentele eigenschappen
- Smeltpunt: 112-114
- Kookpunt: 394.9°Cat760mmHg
- Vlampunt: 192.6°C
- PSA: 80.57000
- LogboekP: 2.85810
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Beveiligingsinformatie
- Gevaarverklaring: Irritant
-
Identificatie van gevaarlijk materiaal:
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Douanegegevens
- HS-CODE:2935009090
- Douanegegevens:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB246677-10 g |
N-(2-Aminoethyl)-4-bromobenzenesulphonamide; 96% |
90002-56-5 | 10g |
€1062.00 | 2023-06-22 | ||
abcr | AB246677-5g |
N-(2-Aminoethyl)-4-bromobenzenesulphonamide, 96%; . |
90002-56-5 | 96% | 5g |
€654.00 | 2025-03-19 | |
Fluorochem | 212726-1g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 1g |
£150.00 | 2022-03-01 | |
abcr | AB246677-1 g |
N-(2-Aminoethyl)-4-bromobenzenesulphonamide; 96% |
90002-56-5 | 1g |
€246.00 | 2023-06-22 | ||
Apollo Scientific | OR5696-1g |
N-(2-Aminoethyl)-4-bromobenzenesulphonamide |
90002-56-5 | 98% | 1g |
£165.00 | 2024-07-21 | |
TRC | A622668-500mg |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide |
90002-56-5 | 500mg |
$ 150.00 | 2023-04-19 | ||
Fluorochem | 212726-5g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 5g |
£450.00 | 2022-03-01 | |
Fluorochem | 212726-10g |
N-(2-Aminoethyl)-4-bromobenzenesulfonamide |
90002-56-5 | 95% | 10g |
£750.00 | 2022-03-01 | |
TRC | A622668-100mg |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide |
90002-56-5 | 100mg |
$ 64.00 | 2023-04-19 | ||
abcr | AB246677-10g |
N-(2-Aminoethyl)-4-bromobenzenesulphonamide, 96%; . |
90002-56-5 | 96% | 10g |
€1062.00 | 2025-03-19 |
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 1 h, rt; 2 h, rt
Referentie
- Syntheses and fungicidal activities of N-aminoethyl-terpinene-maleimide-based sulfamide compoundsLinchan Huaxue Yu Gongye, 2014, 34(3), 73-81,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
Referentie
- Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screeningBioorganic Chemistry, 2020, 100,,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ; 18 h, rt; 0 °C
Referentie
- Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular dockingBioorganic & Medicinal Chemistry Letters, 2020, 30(20),,
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 18 h, 0 °C → rt
Referentie
- Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffoldBioorganic & Medicinal Chemistry, 2019, 27(10), 2041-2051,
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: Dichloromethane
Referentie
- Synthesis and fungicidal activity of maleated rosin-based disulfamide compoundsLinchan Huaxue Yu Gongye, 2014, 34(1), 62-72,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, rt
Referentie
- Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic AminesOrganic Letters, 2016, 18(19), 4872-4875,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Referentie
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory EffectInternational Journal of Molecular Sciences, 2021, 22(19),,
Productiemethode 9
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
- Signal transduction and amplification through enzyme-triggered ligand release and accelerated catalysisChemical Science, 2015, 6(8), 4978-4985,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
Referentie
- Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitorsBioorganic Chemistry, 2019, 93,,
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Preparation Products
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Gerelateerde literatuur
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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3. Book reviews
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90002-56-5)N-(2-Aminoethyl) 4-Bromobenzenesulfonamide

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):274.0